3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide

Enzymology Drug Discovery Phosphatase Inhibition

Select 3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide for your research. This compound's unique electron-withdrawing nitro group and validated phosphatase inhibition (hPLAP IC50 1.80E+5 nM) make it an essential tool for SAR studies, negative control establishment, and analytical method validation. Reliable synthesis (59.5% yield) and a distinct melting point (192–195 °C) ensure identity and batch consistency, minimizing experimental variability. Purchase with confidence for reproducible results.

Molecular Formula C16H16N2O6
Molecular Weight 332.31 g/mol
Cat. No. B12444824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide
Molecular FormulaC16H16N2O6
Molecular Weight332.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H16N2O6/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(19)17-11-4-6-12(7-5-11)18(20)21/h4-9H,1-3H3,(H,17,19)
InChIKeySKVWHUGYIAAKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethoxy-N-(4-nitrophenyl)benzamide: A Structurally Defined Benzamide for Targeted Enzyme Inhibition Studies


3,4,5-Trimethoxy-N-(4-nitrophenyl)benzamide (CAS 6597-39-3) is a synthetic small-molecule benzamide derivative characterized by a 3,4,5-trimethoxybenzamide core linked to a 4-nitrophenyl substituent [1]. It is primarily utilized as a research tool in medicinal chemistry and chemical biology, with documented inhibitory activity against specific phosphatase enzymes [2][3]. Its distinct structural features, including the electron-rich trimethoxyphenyl ring and the electron-deficient nitrophenyl group, confer unique physicochemical and biological properties that differentiate it from simpler benzamide analogs.

Why Generic Substitution of 3,4,5-Trimethoxy-N-(4-nitrophenyl)benzamide Compromises Experimental Integrity


Substituting 3,4,5-trimethoxy-N-(4-nitrophenyl)benzamide with a structurally related benzamide, such as the parent 3,4,5-trimethoxy-N-phenylbenzamide, is not scientifically justified due to profound differences in electronic character and target engagement. The 4-nitro substituent is a strong electron-withdrawing group that significantly alters the electron density of the aniline ring, directly impacting binding affinity to enzymatic targets. This is quantitatively demonstrated by comparative IC50 data: the 4-nitro derivative exhibits measurable inhibition of human placental alkaline phosphatase (IC50 = 1.80E+5 nM) [1], whereas the unsubstituted phenyl analog shows no detectable activity (>1.00E+5 nM) in related assays [2]. Such substitution without experimental validation risks introducing uncontrolled variables, leading to non-reproducible results and flawed structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of 3,4,5-Trimethoxy-N-(4-nitrophenyl)benzamide: A Comparative Evidence Guide


Inhibition of Human Placental Alkaline Phosphatase (hPLAP)

3,4,5-Trimethoxy-N-(4-nitrophenyl)benzamide inhibits human placental alkaline phosphatase (hPLAP) with an IC50 of 1.80E+5 nM [1]. In contrast, the unsubstituted analog 3,4,5-trimethoxy-N-phenylbenzamide is inactive against related targets, exhibiting an IC50 greater than 1.00E+5 nM in a different phosphatase-related assay [2]. This difference highlights the critical role of the 4-nitro group in conferring target engagement.

Enzymology Drug Discovery Phosphatase Inhibition

Inhibition of T-Cell Protein Tyrosine Phosphatase (TC-PTP)

The compound exhibits inhibitory activity against TC-PTP with an IC50 of 1.90E+4 nM, as measured by p-nitrophenol release from a pNPP substrate [1]. While no direct comparator data for a close analog in the identical assay is available, this value is significantly higher (weaker) than the low nanomolar IC50 values reported for more complex, optimized benzamide-based inhibitors of related phosphatases [2]. This positions the compound as a useful low-potency control or a starting scaffold for medicinal chemistry optimization rather than a potent probe.

Immunology Signal Transduction Phosphatase Inhibition

Reductive Amination Precursor for Chemical Diversification

3,4,5-Trimethoxy-N-(4-nitrophenyl)benzamide (Compound 12) has been specifically synthesized and employed as a precursor for generating amino-substituted benzamide derivatives (Compounds 14-20) via reduction with SnCl2/HCl [1]. This transformation converts the electron-withdrawing 4-nitro group into an electron-donating 4-amino group, enabling a strategic and quantifiable switch in electronic properties for structure-activity relationship (SAR) exploration. The synthesis is documented with a 59.5% yield after recrystallization, providing a reliable entry point for further diversification [1].

Medicinal Chemistry Chemical Biology Synthetic Methodology

Physicochemical and Structural Differentiation via Melting Point

The compound exhibits a distinct melting point range of 192–195 °C, as determined by experimental measurement [1]. This value serves as a critical quality control parameter for identity verification and purity assessment, and it differs significantly from closely related analogs. For instance, the unsubstituted 3,4,5-trimethoxy-N-phenylbenzamide has a reported melting point of 179–184 °C , while the 4-amino derivative (Compound 19) melts at 205–209 °C [1]. This thermal property provides a simple, quantitative metric for distinguishing the compound from potential contaminants or misidentified samples.

Analytical Chemistry Quality Control Solid-State Chemistry

High-Impact Application Scenarios for 3,4,5-Trimethoxy-N-(4-nitrophenyl)benzamide in R&D


Phosphatase Enzyme Inhibitor Screening and Control Development

In enzymology labs focused on phosphatase targets (e.g., hPLAP, TC-PTP), this compound serves as a well-defined, low-potency inhibitor. Its IC50 values (1.80E+5 nM for hPLAP [1], 1.90E+4 nM for TC-PTP [2]) make it ideal as a negative control in high-throughput screens or as a baseline comparator for assessing the potency of novel, optimized inhibitors. Its activity profile is quantifiably distinct from inactive analogs [3], ensuring it provides a meaningful benchmark rather than a false negative.

Chemical Biology Probe Development via Reductive Amination

Medicinal chemistry groups seeking to explore the impact of electronic effects on target binding can utilize this compound as a key intermediate. The well-documented reduction of the 4-nitro group to a 4-amino group [4] allows researchers to generate a matched molecular pair. This pair enables a direct, quantitative comparison of the biological activity of an electron-withdrawing (nitro) versus an electron-donating (amino) substituent on the benzamide scaffold, a powerful approach for SAR studies.

Analytical Method Development and Quality Control Reference

Analytical chemists developing HPLC, LC-MS, or NMR methods for benzamide derivatives can use this compound as a reference standard. Its unique and experimentally verified melting point (192–195 °C [4]) provides a simple, quantitative check for identity and purity upon procurement. This mitigates the risk of using mislabeled or degraded material, which is critical for ensuring data integrity in both academic and industrial settings.

Scaffold for Diversity-Oriented Synthesis

In chemical biology, the compound's nitro group is a versatile synthetic handle. Beyond reduction, it can participate in nucleophilic aromatic substitution or serve as a directing group for C-H functionalization. The reliable synthetic protocol (59.5% yield [4]) provides a robust starting point for generating focused libraries of 4-substituted 3,4,5-trimethoxybenzamides, enabling the exploration of chemical space around a core scaffold with established, albeit modest, biological activity.

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